

Probing the Proteome: A Comparative Analysis of UNC7145 and UNC6934 Treated Samples

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Compound of Interest

Compound Name: **UNC7145**

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A detailed guide for researchers on the differential proteomic effects of the NSD2 chemical probe UNC6934 and its negative control, **UNC7145**.

This comparison guide provides an objective analysis of the proteomic interactions of UNC6934, a potent and selective chemical probe for the PWWP domain of NSD2, and its structurally similar but inactive control compound, **UNC7145**. The data presented herein is crucial for researchers in drug development and cell biology seeking to understand the on-target effects of UNC6934 and to utilize **UNC7145** as a reliable negative control in their experiments.

Quantitative Data Summary

A key method to distinguish the specific protein interactions of a chemical probe from off-target effects is through competitive chemical proteomics. In a label-free proteomic analysis, an immobilized version of a broad-spectrum NSD2 ligand, UNC7096, was used to pull down interacting proteins from KMS-11 cell lysates. The lysates were pre-incubated with either DMSO (vehicle control), UNC6934, or **UNC7145** to assess the ability of these compounds to compete for binding to the target protein.

The results of this experiment unequivocally demonstrate the high selectivity of UNC6934 for its intended target, NSD2. Pre-incubation with UNC6934 resulted in a significant depletion of NSD2 in the pulldown fraction, indicating successful competition for the binding site. In stark contrast, the negative control compound, **UNC7145**, did not cause any significant change in the amount of NSD2 pulled down, behaving similarly to the DMSO control. This highlights the

critical structural difference—a cyclopropyl group in UNC6934 versus an isopropyl group in **UNC7145**—that dictates the binding affinity to NSD2.[\[1\]](#)

Protein	Treatment	Fold Change vs. DMSO	-log(p-value)	Conclusion
NSD2	20 μ M UNC6934	Significantly Decreased	> 2	Specific Target Engagement
NSD2	20 μ M UNC7145	No Significant Change	< 2	No Target Engagement

Table 1: Comparative Chemical Proteomics of UNC6934 and **UNC7145**. Summary of label-free proteomic analysis of UNC7096 pulldowns from KMS-11 cell lysates pre-incubated with either UNC6934 or **UNC7145**. The data shows that only UNC6934 significantly displaces NSD2.[\[1\]](#)

Experimental Protocols

A detailed methodology is essential for the replication and validation of experimental findings. The following protocol outlines the key steps in the chemical proteomics experiment used to compare UNC6934 and **UNC7145**.

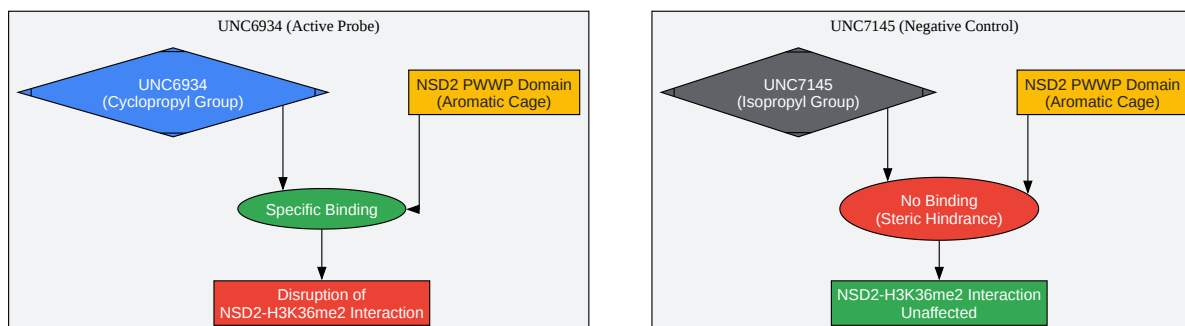
Chemical Proteomics for Target Identification

- **Cell Lysis:** KMS-11 cells were harvested, washed with 1x PBS, and lysed using a high-salt lysis buffer (20 mM HEPES, pH 7.5, 350 mM KCl, 1% Triton X-100, and a protease inhibitor cocktail). The lysate was passed through a 25-gauge needle five times and incubated on ice for 20 minutes. The lysate was then cleared by centrifugation at 18,000g for 20 minutes.[\[1\]](#)
- **Competition Assay:** The cleared cell lysates were pre-incubated with either 20 μ M UNC6934, 20 μ M **UNC7145**, or a DMSO vehicle control.[\[1\]](#)
- **Affinity Pulldown:** An immobilized version of a related ligand, UNC7096, was used as a capture agent for NSD2. The pre-incubated lysates were then subjected to a pulldown with this immobilized ligand.[\[1\]](#)

- Mass Spectrometry: The proteins captured in the pulldown were then identified and quantified using label-free mass spectrometry to determine the relative abundance of proteins in the different treatment groups.[1]
- Data Analysis: The relative protein abundance in the UNC6934 and **UNC7145** treated samples was compared to the DMSO control. A volcano plot was generated to visualize proteins that were significantly depleted, with a significance threshold of a $-\log p\text{-value} > 2$ and a \log_2 fold change ratio (compound-treated/DMSO-treated) of less than -0.5 . [1][2]

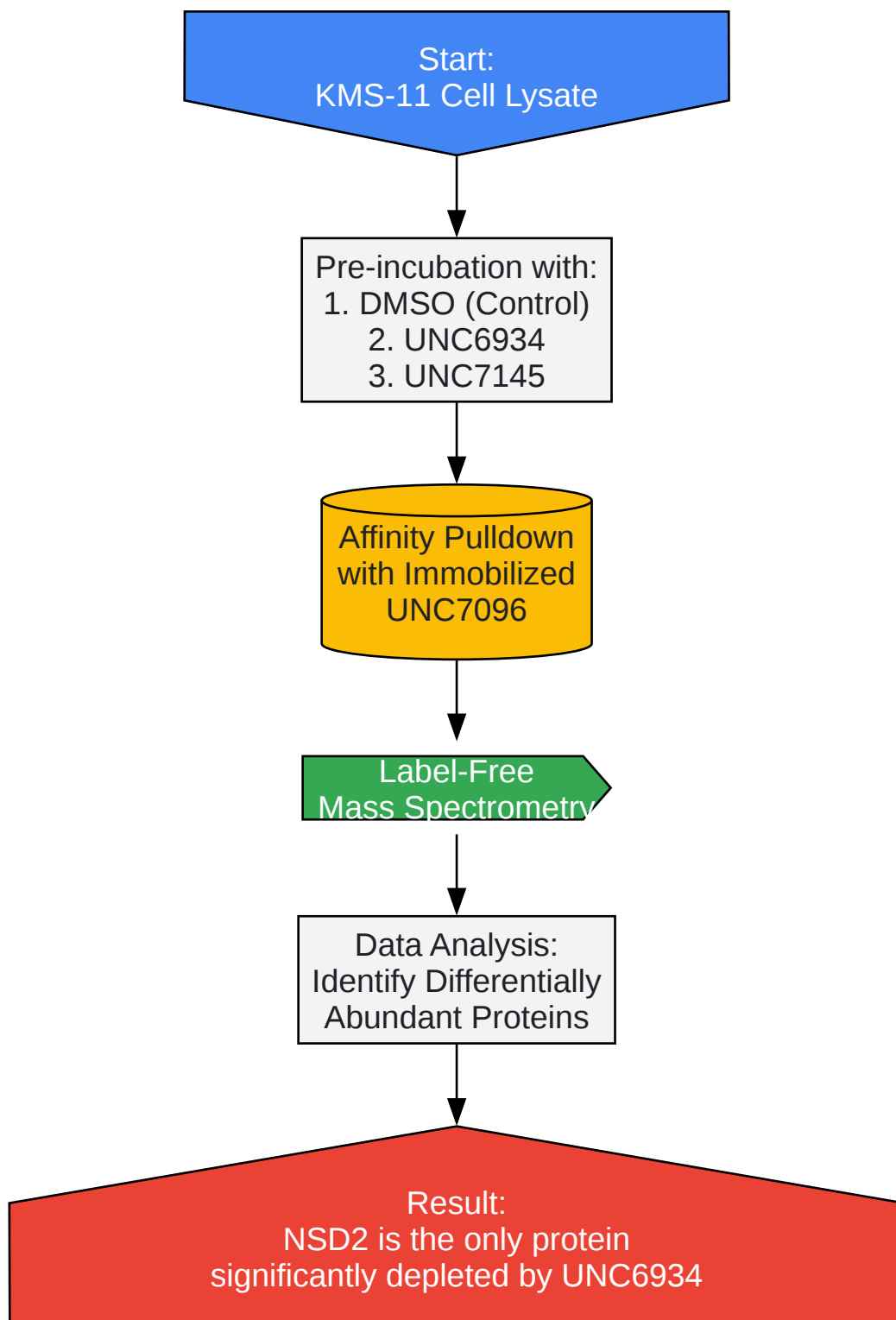
Visualizing the Molecular Interactions and Experimental Design

To better illustrate the underlying mechanisms and experimental setup, the following diagrams have been generated using Graphviz (DOT language).



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Figure 1: Mechanism of Action. UNC6934 binds to the NSD2 PWWP domain, while **UNC7145** does not due to steric hindrance.



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Figure 2: Chemical Proteomics Workflow. Overview of the experimental steps to compare UNC6934 and **UNC7145**.

In conclusion, the available proteomic data strongly supports the designation of UNC6934 as a selective chemical probe for NSD2 and **UNC7145** as a reliable negative control. The lack of significant off-target interactions for UNC6934 in the described chemical proteomics study underscores its utility in specifically probing the function of the NSD2 PWWP domain in cellular contexts. Researchers using these compounds can be confident in the specificity of their results when appropriate controls, such as **UNC7145**, are included in their experimental design.

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References

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